2-Bromo-p-cymene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-methyl-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQXEZCUUYJJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179116 | |

| Record name | 2-Bromo-p-cymene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2437-76-5 | |

| Record name | 2-Bromo-p-cymene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-p-cymene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-p-cymene chemical properties and structure

An In-depth Technical Guide to 2-Bromo-p-cymene: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound, a halogenated derivative of the naturally occurring monoterpene p-cymene, serves as a pivotal intermediate in synthetic organic chemistry. The inherent physicochemical properties of the p-cymene scaffold, coupled with the reactive bromine substituent, provide a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive overview of this compound, detailing its chemical properties, structure, synthesis, and significant applications, particularly within the realm of medicinal chemistry and drug development. As a Senior Application Scientist, the following narrative is structured to provide not just data, but a causal understanding of the compound's utility for researchers, scientists, and professionals in drug development.

Part 1: Core Chemical Identity and Structure

A precise understanding of a molecule's structure and its various identifiers is the foundation of all chemical research and application.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is critical for database searches, procurement, and regulatory compliance. This compound is systematically known by its IUPAC name and is registered under a unique CAS number.

-

IUPAC Name : 2-bromo-1-methyl-4-propan-2-ylbenzene[1]

-

Synonyms : Benzene, 2-bromo-1-methyl-4-(1-methylethyl)-[2][3]

Molecular Structure

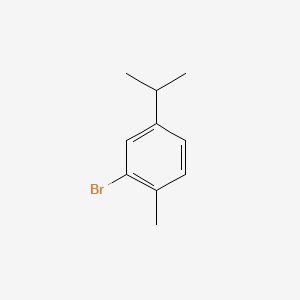

The structure of this compound consists of a benzene ring substituted with a methyl group, an isopropyl group at the para position (1,4-substitution), and a bromine atom ortho to the methyl group.

Caption: 2D Molecular Structure of this compound.

Structural Descriptors

For computational chemistry and database interoperability, standardized line notations are essential.

-

SMILES : CC1=C(C=C(C=C1)C(C)C)Br[1]

-

InChI : InChI=1S/C10H13Br/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,1-3H3[1][2][3]

Part 2: Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of this compound dictate its behavior in reactions, its purification methods, and its analytical identification.

Key Physicochemical Properties

This table summarizes the essential physical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 213.11 g/mol | [1] |

| Appearance | Liquid | [4] |

| Boiling Point | 177.1°C (350.8°F) | [4] |

| Density | 0.861 g/cm³ (Water = 1) | [4] |

| Octanol/Water Partition Coefficient (logP) | 4.1 | [4][5] |

Spectroscopic Data

Spectroscopic analysis is fundamental for structure verification and purity assessment.

-

Mass Spectrometry (MS) : The NIST WebBook provides the electron ionization mass spectrum for this compound, which is crucial for confirming its molecular weight and fragmentation pattern.[2] The presence of bromine is typically indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

-

Infrared (IR) Spectroscopy : The IR spectrum reveals information about the functional groups present. Key absorptions would include C-H stretching for the alkyl groups, C=C stretching for the aromatic ring, and C-Br stretching. Data is available on spectral databases.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule, confirming the substitution pattern of the aromatic ring and the structure of the alkyl groups.[6]

-

¹³C NMR : The carbon NMR spectrum indicates the number of unique carbon environments, further corroborating the molecular structure.[6]

-

Part 3: Synthesis and Chemical Reactivity

The synthesis of this compound and its subsequent reactions are central to its role as a synthetic intermediate.

Synthetic Pathways

This compound is typically synthesized from p-cymene, which can be sourced naturally or produced synthetically.[7][8] The most direct method is the electrophilic aromatic substitution (bromination) of p-cymene. The directing effects of the alkyl groups (ortho-, para-directing) guide the bromine to the position ortho to the methyl group and meta to the isopropyl group.

Caption: General workflow for the synthesis of this compound.

Representative Synthetic Protocol: Bromination of p-Cymene

This protocol describes a standard laboratory procedure for the bromination of p-cymene. Disclaimer: This is a representative protocol and must be adapted and performed with appropriate safety precautions by qualified personnel.

-

Setup : A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct). The system is kept under an inert atmosphere (e.g., Nitrogen).

-

Reagents : p-Cymene (1.0 eq) is dissolved in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride). A catalytic amount of iron filings or anhydrous FeBr₃ is added.

-

Reaction : A solution of bromine (1.0 eq) in the same solvent is added dropwise from the dropping funnel at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

-

Workup : The reaction is cautiously quenched by pouring it into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy excess bromine. The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄).

-

Purification : The solvent is removed under reduced pressure (rotary evaporation). The resulting crude product is purified by vacuum distillation to yield pure this compound.

Key Chemical Reactions

The C-Br bond in this compound is the primary site of reactivity, making it an excellent substrate for various cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry for creating C-C, C-N, and C-O bonds.

-

Suzuki Coupling : Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new C-C bond.

-

Heck Coupling : Palladium-catalyzed reaction with alkenes.

-

Buchwald-Hartwig Amination : Palladium-catalyzed formation of C-N bonds with amines.

-

Grignard Reagent Formation : Reaction with magnesium metal to form the corresponding Grignard reagent, which can then react with various electrophiles.

Caption: Schematic of a Suzuki coupling reaction using this compound.

Part 4: Applications in Research and Drug Development

The structural features of this compound make it a valuable building block in the synthesis of high-value molecules, particularly pharmaceuticals.

Intermediate for Bioactive Scaffolds

p-Cymene itself is a naturally occurring compound found in the essential oils of plants like thyme and oregano and exhibits a range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[7] This makes the p-cymene scaffold an attractive starting point for drug design. This compound provides a strategic entry point to modify this scaffold. The bromine atom acts as a versatile chemical handle, allowing medicinal chemists to introduce a wide variety of substituents through the cross-coupling reactions mentioned previously.[9] This process is fundamental to Structure-Activity Relationship (SAR) studies, where systematic structural modifications are made to optimize a compound's therapeutic efficacy and safety profile.

Role in Organometallic Chemistry

p-Cymene is a well-known ligand in organometallic chemistry, notably in forming stable complexes with ruthenium, such as [(cymene)RuCl₂]₂. These complexes are important catalysts and have been investigated as potential anticancer agents. The synthesis of derivatives of these organometallic complexes can start from substituted cymenes like this compound, allowing for the fine-tuning of their catalytic activity or biological properties.[10]

Part 5: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[11][12]

Hazard Identification

-

GHS Classification : this compound is generally classified with hazards such as being a flammable liquid and vapor, potentially fatal if swallowed and enters airways, toxic if inhaled, and toxic to aquatic life with long-lasting effects.[11][13] It can also cause skin and serious eye irritation.[13]

-

Precautionary Statements : Users should obtain special instructions before use, keep the compound away from heat and ignition sources, avoid breathing vapors, and use only in a well-ventilated area.[11]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Work should be conducted in a chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment : Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]

-

Handling : Avoid contact with skin, eyes, and clothing. Ground and bond containers when transferring material to prevent static discharge.[11]

Storage

-

Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12] It should be stored in a designated flammables area.

First Aid Measures

-

Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[11][13]

-

Skin Contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water.[11]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

-

Ingestion : Do NOT induce vomiting. Immediately call a poison center or doctor.[11][12]

References

-

Chemical Properties of this compound (CAS 2437-76-5) . Cheméo. [Link]

-

This compound | C10H13Br | CID 137600 . PubChem, National Institutes of Health. [Link]

-

This compound . NIST WebBook, National Institute of Standards and Technology. [Link]

-

This compound . NIST WebBook, National Institute of Standards and Technology. [Link]

-

DWM-503-1 - Safety Data Sheet . [Link]

-

Dalton Transactions Blog . Royal Society of Chemistry. [Link]

-

Synthesis of p-cymene form catalytic dehydrogenation of industrial dipentene . ResearchGate. [Link]

-

Health beneficial and pharmacological properties of p-cymene . PubMed. [Link]

-

Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry . PubMed Central. [Link]

Sources

- 1. This compound | C10H13Br | CID 137600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. This compound (CAS 2437-76-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound(2437-76-5) 1H NMR [m.chemicalbook.com]

- 7. Health beneficial and pharmacological properties of p-cymene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. blogs.rsc.org [blogs.rsc.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

Synthesis and characterization of 2-Bromo-p-cymene

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromo-p-cymene

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound (2-bromo-1-methyl-4-(1-methylethyl)-benzene), a valuable substituted aromatic intermediate. Recognizing the critical need for regiochemical purity in research and development, this document prioritizes a robust and selective synthetic methodology. The core of this guide details the Sandmeyer reaction, a reliable method for introducing a bromine atom at a specific position on the p-cymene scaffold, thereby circumventing the isomeric mixture challenges often associated with direct electrophilic aromatic substitution. We present a detailed, step-by-step experimental protocol, an analysis of the reaction mechanism, and essential safety considerations. Furthermore, this guide provides a thorough characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in clear, accessible tables, and key processes are illustrated with diagrams to enhance understanding. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded resource for the preparation and validation of this compound.

Introduction: The Significance of Regiocontrolled Synthesis

p-Cymene, a naturally occurring aromatic organic compound, serves as a foundational scaffold in the synthesis of more complex molecules, including pharmaceuticals and fragrances. Ruthenium-p-cymene complexes, for instance, are a class of organometallic compounds with significant applications in catalysis and medicinal chemistry.[1] The functionalization of the p-cymene ring is therefore of considerable interest.

The synthesis of monosubstituted derivatives like this compound presents a classic challenge in organic chemistry: regioselectivity. Direct electrophilic aromatic substitution (EAS) on a disubstituted ring like p-cymene, which possesses two activating alkyl groups (methyl and isopropyl), can lead to a mixture of isomeric products.[2][3] Such outcomes necessitate difficult and often inefficient purification steps.

For applications in drug development and materials science, where molecular structure unequivocally dictates function, the ability to produce a single, pure regioisomer is paramount. This guide focuses on the Sandmeyer reaction, a superior method for achieving this control. By starting with a specific amine precursor, 4-isopropyl-2-methylaniline, the bromine atom can be installed with high fidelity at the desired C2 position.[4][5][6]

Preferred Synthesis: The Sandmeyer Reaction

The Sandmeyer reaction provides a strategic and reliable pathway to synthesize aryl halides from aryl diazonium salts, which are themselves generated from primary aryl amines.[7][8] This method is renowned for its ability to introduce a variety of functional groups (including -Br, -Cl, and -CN) onto an aromatic ring at a predetermined position, thus ensuring high regiochemical purity.[5][6]

Principle and Rationale

The overall transformation proceeds in two main stages, executed as a one-pot synthesis:

-

Diazotization: The starting amine, 4-isopropyl-2-methylaniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures (0–5 °C) to form a stable aryl diazonium salt. The low temperature is critical to prevent the premature decomposition of this intermediate.

-

Substitution: The diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). The copper(I) salt catalyzes the substitution of the diazonium group (-N₂⁺) with a bromide ion, liberating nitrogen gas and forming the desired this compound.[4][8]

The mechanism is understood to proceed via a radical-nucleophilic aromatic substitution pathway, initiated by a single-electron transfer from the copper(I) species to the diazonium salt.[5] This generates an aryl radical, which then abstracts a bromine atom from a copper(II) species, regenerating the copper(I) catalyst.

Synthesis and Purification Workflow

Caption: A streamlined workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for trained professional chemists in a controlled laboratory setting. Adherence to all institutional safety guidelines is mandatory.

Reagents and Equipment:

-

4-isopropyl-2-methylaniline

-

Hydrobromic acid (HBr), 48% aqueous solution

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask, dropping funnel, thermometer, magnetic stirrer, ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation or flash chromatography apparatus

Step-by-Step Procedure:

-

Preparation of the Diazonium Salt:

-

In a three-neck flask equipped with a magnetic stirrer and thermometer, combine 4-isopropyl-2-methylaniline and a 48% HBr solution. Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite in water and cool it to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the stirred amine solution via a dropping funnel, ensuring the internal temperature is maintained between 0 and 5 °C. The addition should take approximately 30 minutes.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate, larger flask, prepare a solution or suspension of copper(I) bromide in 48% HBr. Cool this mixture in an ice bath.

-

Slowly add the cold diazonium salt solution to the stirred CuBr mixture. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the reaction from becoming too exothermic.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until gas evolution ceases. The solution will typically turn dark brown or black.[9]

-

-

Workup and Isolation:

-

Transfer the reaction mixture to a separatory funnel. If the product is steam-distillable, steam distillation can be an effective initial purification step.

-

Alternatively, extract the aqueous mixture with several portions of diethyl ether.[9]

-

Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine to aid in drying.[10]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[9]

-

-

Purification:

-

The resulting crude oil is purified by vacuum distillation or flash column chromatography.[11]

-

For chromatography, a non-polar eluent system such as hexanes or a mixture of hexanes and ethyl acetate is typically effective. The optimal eluent should provide an Rf value of 0.2-0.3 for the product on a TLC plate.[11]

-

Collect the pure fractions, combine them, and remove the solvent to yield pure this compound as a liquid.

-

Safety Considerations

-

Corrosive Reagents: Hydrobromic acid is highly corrosive and should be handled with extreme care in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[12]

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. This procedure is designed to use them in a cold aqueous solution where they are significantly more stable. Never allow the diazonium salt solution to warm above 10 °C.

-

Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic if ingested. Avoid contact with skin and eyes.

-

Solvents: Diethyl ether is extremely flammable. Ensure all operations are performed away from ignition sources.[13]

-

General Precautions: Use only in a well-ventilated area, such as a chemical fume hood.[14] An accessible safety shower and eyewash station are essential.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized product. Below are the expected physicochemical and spectroscopic data for this compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃Br | [15][16] |

| Molecular Weight | 213.11 g/mol | [15][16] |

| Appearance | Colorless liquid | |

| CAS Number | 2437-76-5 | [15][16] |

| IUPAC Name | 2-bromo-1-methyl-4-propan-2-ylbenzene | [17] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. The spectra should be recorded in a deuterated solvent such as CDCl₃.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | d | 1H | Ar-H (H6) |

| ~7.05 | dd | 1H | Ar-H (H5) |

| ~6.95 | d | 1H | Ar-H (H3) |

| ~3.15 | sept | 1H | -CH(CH₃)₂ |

| ~2.40 | s | 3H | Ar-CH₃ |

| ~1.20 | d | 6H | -CH(CH₃)₂ |

Source for typical aromatic and alkyl proton shifts:[18]

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~148.0 | Ar-C (C4, ipso-isopropyl) |

| ~138.0 | Ar-C (C1, ipso-methyl) |

| ~132.0 | Ar-CH (C6) |

| ~128.0 | Ar-CH (C5) |

| ~127.5 | Ar-CH (C3) |

| ~122.0 | Ar-C (C2, ipso-bromo) |

| ~33.5 | -CH(CH₃)₂ |

| ~24.0 | Ar-CH₃ |

| ~23.0 | -CH(CH₃)₂ |

Source for typical aromatic and alkyl carbon shifts:[18]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded from a neat liquid film.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2980-2850 | C-H stretch (aliphatic) | Strong |

| 1600, 1480 | C=C stretch (aromatic ring) | Medium-Strong |

| ~1370 | C-H bend (alkyl groups) | Medium |

| 850-800 | C-H bend (out-of-plane, trisubstituted ring) | Strong |

| 750-550 | C-Br stretch | Medium-Strong |

Sources for IR band assignments:[19][20][21]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A key feature is a pair of peaks of nearly equal intensity for the molecular ion, corresponding to the two stable isotopes of bromine: [M]⁺ at m/z 212 (for ⁷⁹Br) and [M+2]⁺ at m/z 214 (for ⁸¹Br).[15][22] The ~1:1 ratio of these peaks is a definitive indicator of the presence of one bromine atom in the molecule.[23]

-

Major Fragments: Common fragmentation patterns include the loss of an isopropyl group ([M-43]⁺) and the loss of a bromine atom ([M-79/81]⁺). The base peak is often the tropylium-like ion resulting from the loss of bromine, at m/z 133.

| m/z | Proposed Fragment |

| 212, 214 | [C₁₀H₁₃Br]⁺ (Molecular Ion) |

| 197, 199 | [M - CH₃]⁺ |

| 169, 171 | [M - C₃H₇]⁺ |

| 133 | [C₁₀H₁₃]⁺ |

Conclusion

This guide has detailed a robust and reliable methodology for the synthesis of this compound, a key chemical intermediate. By employing the Sandmeyer reaction, researchers can achieve excellent regiochemical control, a critical requirement for applications in pharmaceutical and materials science. The provided step-by-step protocol, coupled with essential safety information and comprehensive characterization data (NMR, IR, and MS), serves as a complete resource for the preparation and validation of this compound. The principles and techniques described herein are foundational and can be adapted for the synthesis of other specifically substituted aromatic compounds.

References

-

Masterson, D. S. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 16, 2026, from [Link]

-

OpenOChem Learn. (n.d.). Sandmeyer Reaction. Retrieved January 16, 2026, from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 16, 2026, from [Link]

-

Brainly. (2024, March 12). Draw the major organic product for the reaction of p-cymene with N-bromosuccinimide (NBS). [Link]

-

Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 849–885. [Link]

-

Study.com. (n.d.). Draw the structure of the major product formed in the reaction of p-cymene with N-bromosuccinimide. Retrieved January 16, 2026, from [Link]

-

Brainly. (2023, May 24). Draw the structure of the major product formed in the reaction of p-cymene with n-bromosuccinimide under the given conditions. [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 16, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

-

FooDB. (2005, October 9). Material Safety Data Sheet - p-Cymene. [Link]

-

Organic Syntheses. (n.d.). Procedure for workup. Retrieved January 16, 2026, from [Link]

-

University of Illinois Springfield. (n.d.). Chapter 18: Electrophilic Aromatic Substitution. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved January 16, 2026, from [Link]

-

Singh, A., & Kumar, V. (2006). Synthesis of Novel 3-Bromo-2H-chromene Derivatives: Palladium-Mediated Intramolecular Cyclization of Aryl Propargyl Ethers. Organic Letters, 8(1), 35-38. [Link]

-

Chegg. (2021, March 21). Draw the structure of the major product formed in the reaction of p-cymene with N-bromosuccinimide. [Link]

-

Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution: The Mechanism. Master Organic Chemistry. [Link]

-

Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. In Virtual Textbook of Organic Chemistry. Retrieved January 16, 2026, from [Link]

-

Papathanasiou, C. E., et al. (2024). Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands... Molecules, 29(16), 3894. [Link]

-

The Organic Chemistry Tutor. (2021, May 24). NBS: Radical Bromination. YouTube. [Link]

-

Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

-

Clark, J. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane. Doc Brown's Chemistry. Retrieved January 16, 2026, from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). p-Cymene. BMRB Entry bmse000503. Retrieved January 16, 2026, from [Link]

-

Kim, E., et al. (2022). Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry. Biotechnology for Biofuels and Bioproducts, 15(1), 130. [Link]

-

Zhu, Y. H., et al. (2009). Synthesis of p-cymene form catalytic dehydrogenation of industrial dipentene. Shiyou Huagong, 38(8), 859-863. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

All In Chemistry. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. [Link]

-

Clark, J. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Doc Brown's Chemistry. Retrieved January 16, 2026, from [Link]

-

Olsen, B. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 32-37. [Link]

-

Organic Syntheses. (n.d.). Bromomesitylene. Retrieved January 16, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. foodb.ca [foodb.ca]

- 14. chemscene.com [chemscene.com]

- 15. This compound [webbook.nist.gov]

- 16. This compound [webbook.nist.gov]

- 17. This compound | C10H13Br | CID 137600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. bmse000503 P-cymene at BMRB [bmrb.io]

- 19. This compound(2437-76-5) IR Spectrum [chemicalbook.com]

- 20. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 22. m.youtube.com [m.youtube.com]

- 23. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-p-cymene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 2-Bromo-p-cymene

This compound, a halogenated aromatic hydrocarbon, is a derivative of p-cymene, a naturally occurring monoterpene. Its chemical structure consists of a benzene ring substituted with a bromine atom, a methyl group, and an isopropyl group. This compound serves as a valuable intermediate in organic synthesis, finding applications in the pharmaceutical and fragrance industries. A thorough understanding of its physical properties, particularly its boiling point and density, is paramount for its effective handling, purification, and utilization in various chemical processes. This guide provides a detailed examination of these critical parameters, supported by established experimental methodologies.

Core Physical Properties of this compound

The physical characteristics of this compound are fundamental to its application in a laboratory and industrial setting. These properties dictate the conditions required for its storage, reaction, and purification.

| Property | Value | Source |

| Boiling Point | 234 °C | [1] |

| Density | 1.267 g/mL | [1] |

| Molecular Formula | C10H13Br | [2][3][4][5] |

| Molecular Weight | 213.114 g/mol | [2][3][4] |

| CAS Number | 2437-76-5 | [1][2][3] |

In-Depth Analysis of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[6][7][8] For this compound, the reported boiling point of 234 °C indicates relatively strong intermolecular forces, primarily van der Waals forces, which must be overcome for the substance to transition from the liquid to the gaseous phase.

Experimental Determination of Boiling Point

A precise determination of the boiling point is crucial for verifying the purity of a sample. The Thiele tube method is a common and efficient technique for this purpose, requiring a small amount of the substance.[9]

Protocol: Thiele Tube Method for Boiling Point Determination

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into a small test tube.

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the heat is applied to the side arm.

-

Observation: Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Identification: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

In-Depth Analysis of Density

Density, a measure of mass per unit volume, is another critical physical property of this compound.[10][11][12] Its density of 1.267 g/mL indicates that it is denser than water. This property is particularly important in solvent extraction and other separation processes where immiscible liquids are involved.

Experimental Determination of Density

The density of a liquid can be accurately determined using a pycnometer or, more simply, by measuring the mass of a known volume.

Protocol: Density Determination by Mass and Volume Measurement

-

Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or volumetric flask on an analytical balance.[12][13]

-

Volume Measurement: Carefully add a precise volume of this compound (e.g., 10 mL) to the graduated cylinder or volumetric flask.[10][12]

-

Mass of Container and Liquid: Reweigh the container with the this compound.

-

Calculation: Subtract the mass of the empty container from the mass of the container with the liquid to find the mass of the this compound. Divide the mass of the liquid by its volume to calculate the density.

Caption: Logical Flow for the Experimental Determination of Density.

Conclusion

The boiling point and density of this compound are fundamental physical properties that are essential for its safe and effective use in research and industrial applications. The values of 234 °C and 1.267 g/mL, respectively, provide a baseline for developing purification methods, designing reaction conditions, and ensuring proper handling procedures. The experimental protocols outlined in this guide offer reliable methods for verifying these properties and assessing the purity of this compound samples.

References

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Stenutz, R. (n.d.). 2-bromo-4-isopropyl-1-methylbenzene. Retrieved from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 2437-76-5). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

JoVE. (2015, June 15). Video: Determining the Density of a Solid and Liquid. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

Babcock University. (n.d.). Experiment 1: Determining the Densities of Solids. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Measuring density | Class experiment. RSC Education. Retrieved from [Link]

Sources

- 1. 2-bromo-4-isopropyl-1-methylbenzene [stenutz.eu]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C10H13Br | CID 137600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2437-76-5|this compound|BLD Pharm [bldpharm.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Determining the Density of a Solid and Liquid [jove.com]

- 11. homesciencetools.com [homesciencetools.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Measuring density | Class experiment | RSC Education [edu.rsc.org]

An In-depth Technical Guide to 2-Bromo-p-cymene: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Bromo-p-cymene (CAS No. 2437-76-5), a key halogenated aromatic hydrocarbon. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthetic methodologies, chemical reactivity, and its strategic role as a versatile building block in the creation of complex molecular architectures. We will explore the causality behind experimental choices and provide validated protocols to ensure scientific integrity and reproducibility.

Core Properties of this compound

This compound, systematically named 2-bromo-1-methyl-4-(1-methylethyl)benzene, is a derivative of p-cymene, a naturally occurring monoterpene found in the essential oils of plants like cumin and thyme.[1] The introduction of a bromine atom onto the aromatic ring provides a reactive handle, transforming the relatively inert p-cymene scaffold into a valuable intermediate for a wide range of chemical transformations. Its physicochemical properties are foundational to its handling, reactivity, and application.

| Property | Value | Source |

| CAS Number | 2437-76-5 | [2][3] |

| Molecular Formula | C₁₀H₁₃Br | [2][3] |

| Molecular Weight | 213.11 g/mol | [2][3] |

| IUPAC Name | 2-bromo-1-methyl-4-propan-2-ylbenzene | [2] |

| Appearance | Not specified; likely a liquid | |

| Boiling Point | Data varies; refer to supplier specifications | [4][5] |

| Density | Data varies; refer to supplier specifications | [2] |

| SMILES | CC1=C(C=C(C=C1)C(C)C)Br | [2] |

| InChIKey | SPQXEZCUUYJJQL-UHFFFAOYSA-N | [2][3] |

Synthesis: Electrophilic Aromatic Bromination of p-Cymene

The most direct and common method for preparing this compound is through the electrophilic aromatic substitution of p-cymene. The methyl and isopropyl groups on the benzene ring are ortho-, para-directing activators. Due to steric hindrance from the bulky isopropyl group, the bromine atom preferentially adds to the position ortho to the methyl group.

Causality of Experimental Design:

-

Brominating Agent: Molecular bromine (Br₂) is the typical source of the electrophile.

-

Catalyst: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is often used to polarize the Br-Br bond, generating a more potent electrophile (Br⁺) and increasing the reaction rate.

-

Solvent: A non-polar, inert solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) is chosen to dissolve the reactants without participating in the reaction.

-

Temperature Control: The reaction is exothermic and is typically run at low temperatures (e.g., 0 °C) to control the reaction rate and minimize the formation of polybrominated side products.

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with p-cymene and an inert solvent (e.g., dichloromethane).

-

Catalyst Addition: A catalytic amount of iron(III) bromide is added to the flask.

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

-

Bromine Addition: A solution of bromine in the same inert solvent is added dropwise from the dropping funnel over a period of 1-2 hours. The reaction is monitored for the disappearance of the reddish-brown bromine color.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of an aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to neutralize any unreacted bromine.

-

Workup: The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous magnesium sulfate (MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the resulting crude oil is purified by vacuum distillation to yield pure this compound.

Chemical Reactivity: A Gateway to Molecular Complexity

The true value of this compound lies in its utility as a synthetic intermediate. The carbon-bromine bond serves as a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal chemistry.

Key Transformations:

-

Grignard Reagent Formation: Reaction with magnesium metal in an ether solvent (like THF or diethyl ether) yields the corresponding Grignard reagent. This powerful nucleophile can react with a wide range of electrophiles (aldehydes, ketones, esters, etc.) to build more complex carbon skeletons.

-

Palladium-Catalyzed Cross-Coupling Reactions: As an aryl bromide, this compound is an excellent substrate for numerous cross-coupling reactions. These reactions are fundamental in drug synthesis.

-

Suzuki Coupling: Reaction with a boronic acid or ester to form a C-C bond.

-

Heck Coupling: Reaction with an alkene to form a substituted alkene.

-

Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl alkyne.

-

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, introducing nitrogen-containing functional groups common in bioactive molecules.

-

Caption: Key synthetic transformations of this compound.

Role in Drug Discovery and Medicinal Chemistry

The p-cymene scaffold is recognized for a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, and anticancer effects.[1] this compound serves as a strategic starting material to access novel derivatives of this privileged scaffold. By using the transformations described above, medicinal chemists can systematically modify the p-cymene core to optimize pharmacological properties.

For instance, the bromo-substituent allows for the introduction of various pharmacophores through cross-coupling reactions. This approach is central to structure-activity relationship (SAR) studies, where different functional groups are appended to a core structure to enhance potency, selectivity, or pharmacokinetic properties. The synthesis of complex heterocyclic systems, often found in drug molecules, can be initiated from this compound. For example, coupling with nitrogen-containing heterocycles via Buchwald-Hartwig amination or constructing fused ring systems are common strategies in the development of novel therapeutic agents.[6]

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of this compound is critical. A combination of spectroscopic techniques provides a robust, self-validating system.[7][8][9][10]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons will appear as distinct signals in the ~7.0-7.5 ppm region. Their splitting patterns will be indicative of their relative positions. - The isopropyl group will show a septet for the CH proton and a doublet for the two CH₃ groups. - The methyl group on the ring will appear as a singlet. |

| ¹³C NMR | - Six distinct signals for the aromatic carbons, with the carbon attached to the bromine being significantly shifted. - Signals for the isopropyl and methyl carbons. |

| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z 212 and a peak at m/z 214 (M+2) of nearly equal intensity, which is the characteristic isotopic signature for a molecule containing one bromine atom.[11] - A prominent fragment from the loss of the isopropyl group (m/z 169/171). |

| IR Spectroscopy | - C-H stretching from the aromatic ring (~3000-3100 cm⁻¹). - C-H stretching from the alkyl groups (~2850-2960 cm⁻¹). - C=C stretching from the aromatic ring (~1450-1600 cm⁻¹). - C-Br stretching in the fingerprint region (<1000 cm⁻¹). |

Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve a small amount (~5-10 mg) of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Fourier transform the raw data. Phase the spectrum and perform baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons for each signal. Analyze the chemical shifts and coupling patterns (multiplicity) to assign the signals to the specific protons in the molecule's structure.

Safety and Handling

As with any halogenated organic compound, proper safety precautions must be observed when handling this compound.

-

Handling: Always work in a well-ventilated chemical fume hood.[12][13][14] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13][15] Avoid inhalation of vapors and contact with skin and eyes.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[12][13]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13][14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[14]

Conclusion

This compound is more than just a chemical; it is a versatile and enabling tool for chemical innovation. Its straightforward synthesis and, more importantly, the strategic placement of the bromine atom, provide a reliable entry point into a vast chemical space. For researchers in drug discovery, it represents a foundational building block for constructing novel molecular entities with therapeutic potential. Understanding its properties, synthesis, and reactivity is essential for leveraging its full potential in the laboratory and beyond.

References

-

Chemical Properties of this compound (CAS 2437-76-5) - Cheméo. Available from: [Link]

-

This compound | C10H13Br | CID 137600 - PubChem, NIH. Available from: [Link]

-

This compound - NIST WebBook, National Institute of Standards and Technology. Available from: [Link]

-

This compound Mass Spectrum - NIST WebBook, National Institute of Standards and Technology. Available from: [Link]

-

GHS SDS for this compound - XiXisys. Available from: [Link]

-

CAS:2437-76-5 Information - Ai Huaxue. Available from: [Link]

- Safety Data Sheet for a related bromoalkane - Generic SDS Provider. This is a representative SDS for a similar compound and general safety principles apply.

-

Reaction of 2-Bromo-7-methoxytropone with Active Methylene Compounds - PubMed. Available from: [Link]

- 2-Bromo-2-methylpropane - Safety Data Sheet. This is a representative SDS for a similar compound and general safety principles apply.

- Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 - A research article on bromin

- Synthesis of Novel 3-Bromo-2H-chromene Derivatives - A research article on palladium-mediated cycliz

-

Dalton Transactions Blog - Royal Society of Chemistry. Available from: [Link]

-

Catalyst and Process Effects in the Solvent-Free Hydrogenation of p-Cymene to p-Menthane - MDPI. Available from: [Link]

-

Synthesis of p-cymene form catalytic dehydrogenation of industrial dipentene - ResearchGate. Available from: [Link]

-

Health beneficial and pharmacological properties of p-cymene - PubMed. Available from: [Link]

-

Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry - PubMed Central. Available from: [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube. Available from: [Link]

-

Organic Chemistry Short Notes - Scribd. Available from: [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class. Available from: [Link]

-

Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry - eScholarship.org. Available from: [Link]

-

Boron Chemicals in Drug Discovery and Development - MDPI. Available from: [Link]

- Spectroscopy and Spectrometry in Organic Chemistry - A university course m

-

Spectroscopy Problems - Organic Chemistry at CU Boulder. Available from: [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. Available from: [Link]

Sources

- 1. Health beneficial and pharmacological properties of p-cymene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C10H13Br | CID 137600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound (CAS 2437-76-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Page loading... [wap.guidechem.com]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. This compound [webbook.nist.gov]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4478-10-8 Name: this compound [xixisys.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. dept.harpercollege.edu [dept.harpercollege.edu]

Molecular formula and weight of 2-Bromo-p-cymene

An In-Depth Technical Guide to 2-Bromo-p-cymene: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound (CAS: 2437-76-5), a key aromatic building block for professionals in chemical research and pharmaceutical development. We will delve into its fundamental properties, provide field-proven protocols for its synthesis and subsequent use in cross-coupling reactions, and offer insights into its structural characterization and safe handling.

Core Molecular and Physical Properties

This compound, systematically named 2-bromo-1-methyl-4-(1-methylethyl)benzene, is a halogenated derivative of the naturally occurring monoterpene p-cymene.[1][2] The strategic placement of the bromine atom ortho to the methyl group makes it a versatile intermediate for introducing the cymene scaffold into more complex molecular architectures. Its core identifiers and physical properties are summarized below.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃Br[1][2] |

| Molecular Weight | 213.11 g/mol [1] |

| IUPAC Name | 2-bromo-1-methyl-4-(1-methylethyl)benzene[2] |

| CAS Number | 2437-76-5[1][2] |

| Synonyms | 2-Bromo-p-cymol, 2-bromo-4-isopropyl-1-methylbenzene[3] |

Table 2: Physicochemical Data of this compound

| Property | Value | Source |

|---|---|---|

| Appearance | Liquid (presumed at STP) | N/A |

| Boiling Point | 234 °C | [3] |

| Density | 1.267 g/mL | [3] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, Ether, Toluene) | General Chemical Principles |

Synthesis and Mechanistic Considerations

The synthesis of this compound is achieved via electrophilic aromatic substitution. It is critical to select the correct brominating agent and conditions to ensure substitution on the aromatic ring rather than at the benzylic positions of the alkyl substituents.

Mechanistic Insight: Ring vs. Benzylic Bromination

The choice of brominating reagent dictates the reaction's outcome.

-

Electrophilic Aromatic Substitution (Target Reaction): Using molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) generates a highly electrophilic "Br⁺" species. This electrophile is attacked by the electron-rich aromatic ring. The alkyl groups (methyl and isopropyl) are ortho-, para-directing activators. Due to steric hindrance from the bulky isopropyl group, the bromine preferentially adds to the position ortho to the smaller methyl group.

-

Free-Radical Benzylic Bromination (Side Reaction to Avoid): In contrast, using a reagent like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) leads to bromination at the benzylic positions—primarily the tertiary carbon of the isopropyl group, which forms the most stable radical intermediate.[4][5][6] This yields a completely different product and must be avoided when this compound is the target.

Experimental Protocol: Synthesis of this compound

This protocol describes the laboratory-scale synthesis via electrophilic bromination. All operations should be performed in a well-ventilated chemical fume hood.

Materials:

-

p-Cymene (1.0 eq)

-

Molecular Bromine (Br₂) (1.05 eq)

-

Anhydrous Iron(III) Bromide (FeBr₃) (0.05 eq)

-

Dichloromethane (DCM), anhydrous

-

10% w/v Sodium bisulfite (NaHSO₃) solution

-

Saturated Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add p-cymene and anhydrous dichloromethane. Cool the mixture to 0 °C using an ice bath.

-

Catalyst Addition: Carefully add the anhydrous iron(III) bromide catalyst to the stirred solution.

-

Bromine Addition: In a separate dropping funnel, dilute the molecular bromine with a small amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C. HBr gas will evolve; ensure proper ventilation.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, slowly pour the mixture into an ice-cold 10% sodium bisulfite solution to quench any remaining bromine. Stir until the red/brown color dissipates.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Structural Characterization

Confirming the identity and purity of this compound is accomplished using standard spectroscopic techniques. The expected data are summarized below.

Table 3: Spectroscopic Data for this compound

| Technique | Data and Interpretation |

|---|---|

| ¹H NMR | ~7.35 ppm (d, 1H): Aromatic H ortho to Br. ~7.05 ppm (dd, 1H): Aromatic H ortho to isopropyl. ~6.95 ppm (d, 1H): Aromatic H between methyl and isopropyl. ~3.20 ppm (sept, 1H): Isopropyl CH. ~2.35 ppm (s, 3H): Methyl CH₃. ~1.20 ppm (d, 6H): Isopropyl CH₃'s. |

| ¹³C NMR | ~148 ppm: Quaternary C with isopropyl group. ~138 ppm: Quaternary C with methyl group. ~133 ppm: Aromatic CH. ~129 ppm: Aromatic CH. ~127 ppm: Aromatic CH. ~124 ppm: Quaternary C with Br. ~34 ppm: Isopropyl CH. ~24 ppm: Isopropyl CH₃'s. ~22 ppm: Methyl CH₃. |

| IR (Infrared) | ~3000-2850 cm⁻¹: C-H stretching (alkyl). ~1600, 1480 cm⁻¹: C=C stretching (aromatic). ~1050 cm⁻¹: C-Br stretching. |

| MS (Mass Spec) | m/z ~212/214: Molecular ion peak showing characteristic isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br). m/z ~197/199: Fragment from loss of a methyl group (-CH₃). |

Note: NMR chemical shifts (ppm) are approximate and can vary based on solvent and instrument.[7][8][9][10] Spectral data can be found at sources like ChemicalBook.[11]

Safety, Handling, and Disposal

While a comprehensive, supplier-specific Safety Data Sheet (SDS) for this compound was not available in public databases at the time of writing, proper handling procedures can be inferred from its structure as a halogenated aromatic hydrocarbon and the known hazards of its precursors.[12][13]

-

Hazard Classification (Anticipated): Expected to be harmful if swallowed or inhaled, and a skin/eye irritant. Halogenated aromatics can pose long-term health risks and are often toxic to aquatic life.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

-

Handling: Handle only in a certified chemical fume hood to avoid inhalation of vapors. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic waste. Do not pour down the drain.

Crucial Caveat: This information is for guidance only. Researchers must obtain and consult the official Safety Data Sheet provided by the chemical supplier before any handling or use of this compound.

Applications in Drug Discovery and Development

The primary value of this compound in drug discovery lies in its utility as a versatile synthetic intermediate.[14][15][16][17] The carbon-bromine bond provides a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the efficient synthesis of biaryl compounds.[18] In this reaction, this compound can be coupled with a wide variety of aryl or heteroaryl boronic acids (or their esters) to create complex molecules. This is a powerful strategy for structure-activity relationship (SAR) studies, where diverse functionalities can be appended to the cymene core to optimize biological activity.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

SPhos (buchwald ligand) (0.04 eq)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

Toluene and Water (e.g., 10:1 mixture), degassed

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

-

Vessel Preparation: To a dry reaction vessel, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

-

Atmosphere Control: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

-

Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product using flash column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle Diagram

Sources

- 1. This compound | C10H13Br | CID 137600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 2-bromo-4-isopropyl-1-methylbenzene [stenutz.eu]

- 4. homework.study.com [homework.study.com]

- 5. brainly.com [brainly.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound(2437-76-5) 1H NMR [m.chemicalbook.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. mdpi.com [mdpi.com]

- 15. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. | Semantic Scholar [semanticscholar.org]

- 18. Health beneficial and pharmacological properties of p-cymene - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to p-Cymene: From Natural Occurrence to Synthetic Derivatives and Pharmaceutical Applications

Abstract

p-Cymene, a naturally occurring aromatic monoterpene, is a molecule of significant interest across the pharmaceutical, chemical, and food industries. Abundantly found in the essential oils of over 100 plant species, including thyme and oregano, it serves not only as a key aromatic component but also as a crucial biosynthetic precursor to other potent phenolic monoterpenes like carvacrol and thymol.[1][2][3] This guide provides an in-depth exploration of p-cymene, beginning with its natural origins and biosynthetic pathways. We delve into detailed methodologies for its extraction from botanical sources and its chemical synthesis from various precursors. A core focus is placed on the synthesis and application of its principal derivatives, including the isomeric phenols carvacrol and thymol, and the burgeoning class of organometallic ruthenium-cymene complexes which show promise in oncology.[4] Furthermore, this document synthesizes the extensive pharmacological data on p-cymene, detailing its intrinsic antioxidant, anti-inflammatory, antimicrobial, and antinociceptive properties.[2][3] Special attention is given to its synergistic role in enhancing the efficacy of other antimicrobial agents, a mechanism critical for developing novel strategies against drug-resistant pathogens. This guide is intended for researchers, chemists, and drug development professionals, offering a foundational understanding and practical insights into the versatile chemistry and biology of p-Cymene and its derivatives.

Introduction to p-Cymene

p-Cymene (1-methyl-4-(1-methylethyl)-benzene) is an alkyl-substituted aromatic hydrocarbon central to the chemistry of natural products.[2] Structurally, it consists of a benzene ring with a methyl group and an isopropyl group substituted at the para position.[5] This configuration makes it the only naturally occurring geometric isomer, though ortho- and meta-cymene can be synthesized.[2][5] Its inherent stability, low toxicity, and pleasant aromatic odor have established it as a valuable compound in various sectors.[6] In the pharmaceutical and drug development fields, it is recognized not only for its own biological activities but also as a foundational scaffold for synthesizing more complex molecules and as a ligand in organometallic chemistry.[4][7]

Chemical and Physical Properties

p-Cymene is a clear, colorless to pale yellow liquid with physical and chemical properties that dictate its applications, particularly as a solvent and chemical intermediate.[7][8]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄ | [6] |

| Molar Mass | 134.222 g·mol⁻¹ | [5] |

| Appearance | Colorless liquid | [5] |

| Density | 0.857 g/cm³ | [5] |

| Boiling Point | 177 °C (351 °F) | [5] |

| Melting Point | -68 °C (-90 °F) | [5] |

| Solubility in Water | 23.4 mg/L | [5] |

| Flash Point | 47 °C (117 °F) | [5] |

Natural Occurrence and Biosynthesis

Abundance in the Plant Kingdom

p-Cymene is a constituent of numerous essential oils, with its concentration varying significantly based on plant species, genetics, and environmental conditions.[2] It is particularly abundant in plants of the Lamiaceae family, such as thyme and oregano, where it acts as a direct biosynthetic precursor to the medicinally important phenols thymol and carvacrol.[8][9][10]

| Plant Source | Common Name | Typical p-Cymene Content (%) in Essential Oil | Reference |

| Thymus vulgaris | Thyme | 1.6 - 14.8% | [8] |

| Origanum vulgare | Oregano | 6.1% (in O. dictamnus) | [2] |

| Cuminum cyminum | Cumin | High levels | [7] |

| Eucalyptus spp. | Eucalyptus | Present | [7] |

| Chenopodium ambrosioides | Epazote | Present | [9] |

The Biosynthetic Pathway

The biosynthesis of p-cymene in plants like thyme and oregano is an elegant enzymatic process starting from geranyl diphosphate (GPP), the universal precursor of monoterpenes.[10][11] The pathway was long thought to proceed via sequential dehydrogenation of γ-terpinene. However, recent research has elucidated a more complex mechanism involving cytochrome P450 monooxygenases and a short-chain dehydrogenase/reductase (SDR).[11][12]

-

Cyclization: Geranyl diphosphate (GPP) is first cyclized by a terpene synthase (e.g., TvTPS2 in thyme) to form γ-terpinene.[11]

-

Oxidation: A cytochrome P450 monooxygenase (of the CYP71D subfamily) hydroxylates γ-terpinene, creating an unstable cyclohexadienol intermediate.[11][12]

-

Dehydrogenation & Tautomerism: This intermediate is then dehydrogenated by an SDR to form a ketone. This ketone undergoes keto-enol tautomerism to yield the stable aromatic phenols, thymol or carvacrol.[11][12]

-

Formation of p-Cymene: p-Cymene is formed when the unstable cyclohexadienol intermediate rearranges spontaneously, particularly in the absence of the SDR enzyme.[11] This suggests that the ratio of p-cymene to thymol/carvacrol in the plant may depend on the relative activities and proximity of these enzymes.[11]

Methodologies for Isolation and Synthesis

Extraction from Natural Sources: Steam Distillation

Steam distillation is the most common method for extracting essential oils, including p-cymene, from plant material. The process leverages the volatility of p-cymene to separate it from non-volatile components.

Experimental Protocol: Steam Distillation of Thyme Oil

-

Preparation: Weigh approximately 100 g of dried thyme (Thymus vulgaris) and place it into a 1 L round-bottom flask. Add 500 mL of deionized water.

-

Apparatus Setup: Assemble a steam distillation apparatus. The flask is connected to a steam generator on one side and a condenser on the other. The condenser outlet leads to a collection vessel (e.g., a separatory funnel) to separate the oil and water.

-

Distillation: Heat the flask to boiling and simultaneously pass steam through the plant material. The steam and volatilized essential oil components will travel to the condenser.

-

Condensation & Collection: The vapor mixture condenses into a liquid, which is collected. The process is typically continued for 2-3 hours, or until no more oil is observed in the distillate.

-

Separation: The collected distillate will consist of two phases: an upper layer of essential oil and a lower layer of water (hydrosol). Separate the oil layer using the separatory funnel.

-

Drying: Dry the collected oil over anhydrous sodium sulfate to remove residual water.

-

Analysis: The resulting essential oil can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the p-cymene content.

Chemical Synthesis of p-Cymene

While naturally abundant, industrial-scale production often relies on chemical synthesis to ensure a consistent, high-purity supply.[7]

-

Friedel-Crafts Alkylation: A conventional method involves the alkylation of toluene with isopropanol or propene, catalyzed by strong acids like H₂SO₄ or AlCl₃.[2]

-

Dehydrogenation of Terpenes: A more sustainable approach utilizes renewable feedstocks. Limonene, a major byproduct of the citrus industry, can be catalytically dehydrogenated to p-cymene.[13][14] This is often performed using palladium-on-carbon (Pd/C) catalysts at elevated temperatures.[14] Another starting material is industrial dipentene, a byproduct of turpentine processing.[15][16]

Experimental Protocol: Dehydrogenation of Limonene to p-Cymene [14]

-

Setup: Place limonene (e.g., 20 mL) into a three-necked round-bottom flask equipped with a condenser and a nitrogen inlet.

-

Catalyst Addition: Carefully add 5% Palladium on charcoal (Pd/C) catalyst (e.g., 0.1 g) to the flask.

-

Reaction: Heat the mixture to 100 °C under a nitrogen atmosphere with constant stirring.

-

Monitoring: Monitor the reaction progress over 3 hours using techniques like GC-MS to observe the conversion of limonene to p-cymene.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the solid Pd/C catalyst.

-

Purification: The resulting liquid, primarily p-cymene, can be purified further by fractional distillation if required.[17]

Key Derivatives of p-Cymene and Their Synthesis

p-Cymene is a valuable starting material for the synthesis of several commercially and scientifically important derivatives.[7]

Carvacrol and Thymol

Carvacrol and thymol are isomeric phenolic derivatives of p-cymene that exhibit potent antimicrobial, antioxidant, and anti-inflammatory properties.[18] They are major components of thyme and oregano oils and are biosynthesized from p-cymene's precursors.[8]

Protocol: Synthesis of Carvacrol from p-Cymene

A common laboratory and industrial synthesis involves the sulfonation of p-cymene followed by alkali fusion. A more direct approach involves the catalytic oxidation of p-cymene.

-

Reaction Setup: In a suitable reactor, dissolve p-cymene in a solvent such as acetonitrile or N,N-dimethylformamide.[19]

-

Catalyst Addition: Add a copper-based catalyst and a co-catalyst like tetramethylpiperidine oxide.[19]

-

Oxidation: While stirring vigorously, introduce compressed air (as the oxidant) into the reaction mixture. The reaction oxidizes the p-cymene directly to carvacrol.[19]

-

Quenching: After the reaction is complete, quench it by adding a 10% sodium bicarbonate solution.[19]

-

Extraction & Purification: Allow the mixture to separate into aqueous and organic phases. Separate the organic phase, distill off the solvent, and purify the resulting crude carvacrol via vacuum distillation.[19]

Ruthenium-Cymene Complexes

In organometallic chemistry, p-cymene serves as an excellent arene ligand for transition metals, most notably ruthenium. The resulting half-sandwich compounds, such as [(η⁶-cymene)RuCl₂]₂, are versatile catalysts and have emerged as a highly promising class of anticancer agents.[4][5] These complexes can be synthesized by reacting ruthenium trichloride with α-phellandrene (a terpene that isomerizes to p-cymene in situ).[5]

Pharmacological Profile and Therapeutic Potential

p-Cymene exhibits a wide spectrum of biological activities, making it a subject of intense research in pharmacology and drug development.[2][3]

Intrinsic Biological Activities

-

Antimicrobial: p-Cymene demonstrates antibacterial, antifungal, and antiviral properties, although its intrinsic activity is often weaker than its derivatives like carvacrol.[2][20] It is effective against various foodborne pathogens and spoilage organisms.[2]

-

Antioxidant: It can reduce oxidative stress by increasing the activity of antioxidant enzymes.[2] This neuroprotective potential has been noted in several studies.[4][21]

-

Anti-inflammatory and Antinociceptive: p-Cymene has shown significant anti-inflammatory and pain-relieving effects in various in vivo models.[2][3]

-

Anticancer: It has demonstrated anticancer effects, including the inhibition of apoptosis and cell cycle arrest.[3] It can also be combined with metals like ruthenium to form organometallic compounds with promising anticancer properties.[4]

The Synergistic Role of p-Cymene

One of the most critical roles of p-cymene is its function as a synergistic agent, particularly in antimicrobial formulations. While its own antimicrobial potency can be moderate, it significantly enhances the activity of potent agents like carvacrol and thymol.[22]

Mechanism of Synergy: The primary antimicrobial action of phenols like carvacrol is the disruption of the bacterial cell membrane.[22] p-Cymene, being highly hydrophobic, inserts itself into the bacterial membrane, causing it to swell and increase in fluidity. This structural perturbation makes it easier for carvacrol or thymol to penetrate the membrane and exert their disruptive effects, leading to cell death at lower concentrations.[22]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Health beneficial and pharmacological properties of p-cymene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]